4-(1H-ベンゾイミダゾール-1-イルメチル)安息香酸

概要

説明

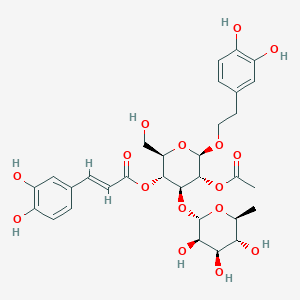

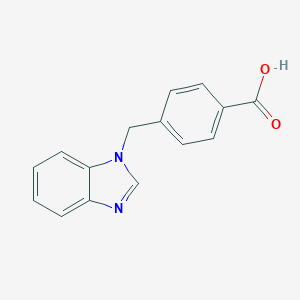

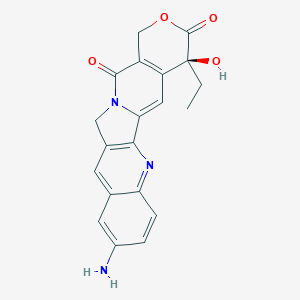

The compound 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a benzimidazole derivative, which is a class of compounds known for their biological activity and potential therapeutic applications. Benzimidazole derivatives have been extensively studied due to their cytotoxic activity against various human cancer cell lines and their potential use in drug development .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of different starting materials, such as aryl-modified sulfinyl compounds with benzene-diamines, to produce biologically active molecules. These reactions can be performed under one-pot conditions, offering advantages such as short reaction times, large-scale synthesis, easy isolation, and good yields . The synthesis methods are crucial for the development of new compounds with potential anticancer properties.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically characterized using various spectral methods, including IR, 1H-NMR, and mass spectrometry. Additionally, X-ray crystallography can provide detailed insights into the crystal structure, which is essential for understanding the compound's properties and interactions . Quantum mechanical calculations, such as Density Functional Theory (DFT), further aid in the analysis of energies, geometries, and vibrational wavenumbers, ensuring a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Benzimidazole derivatives can form complexes with various metals, which can significantly alter their chemical reactivity and biological activity. For instance, palladium(II) and platinum(II) complexes with benzimidazole derivatives have been synthesized and shown to exhibit cytotoxic effects against human cancer cells . The coordination of the benzimidazole compound to the metal ion via nitrogen atoms is a key aspect of these reactions, influencing the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Vibrational spectroscopy and quantum computational studies provide insights into the electronic and vibrational features of these compounds. Theoretical and experimental NMR chemical shifts, as well as UV-vis spectra, are used to characterize the fundamental modes of the compound. Additionally, molecular docking studies can predict protein binding, which is essential for drug design . Theoretical calculations of properties like hyperpolarizability indicate the potential of these compounds for non-linear optical (NLO) applications .

科学的研究の応用

振動分光法と量子計算研究

この化合物は、振動分光法と量子計算法を用いて研究されています。 . B3LYP/6-311++G(d,p) 基底セットを使用して、化合物の最適化された幾何学的構造、電子および振動特性に関する実験的および理論的研究を行いました。 . 取得した FT-IR および FT ラマンデータを使用して、化合物の基本モードの振動割り当てと特性評価を行いました。 .

分子ドッキング研究

この化合物の分子ドッキング研究が行われました。 . ドッキング研究の詳細から、タンパク質結合の予測が得られました。 . これは、創薬や創薬における潜在的な用途を示唆しています。

非線形光学(NLO)特性

この化合物は、一階双極子分極率と予測された NLO 特性について研究されてきました。 . これは、光学およびフォトニクス分野における潜在的な用途を示唆しています。

UV-Vis スペクトルに対する溶媒効果

化合物の UV-Vis スペクトルと溶媒効果が調査されました。 . このような研究は、化合物の光物理的特性を理解する上で重要です。

電荷移動研究

計算された HOMO と LUMO のエネルギーは、分子内で電荷移動が起こることを明らかにしています。 . この情報は、化合物の電子特性を理解する上で重要です。

多形研究

化合物の第二の単斜晶多形は、413 K で水酸化カリウムの存在下、塩化マンガンとの標題化合物の水熱反応によって偶然得られました。 . 多形の研究は、結晶学や材料科学の分野で重要です。

特性

IUPAC Name |

4-(benzimidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIANJXCGMBICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370726 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139742-50-0 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

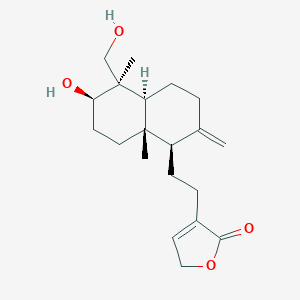

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)

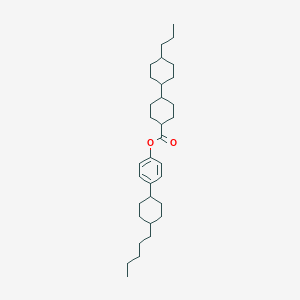

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

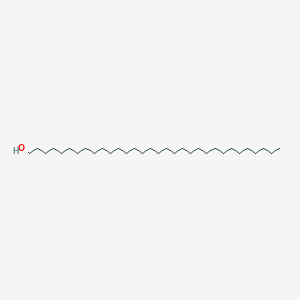

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)